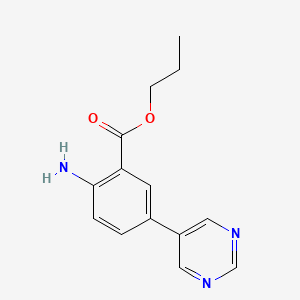![molecular formula C6H11ClF3NO2 B1444173 Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride CAS No. 1384430-82-3](/img/structure/B1444173.png)
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl 2) has been used to activate the carboxy group and protect the α-amino group of amino acids. The corresponding amino acid amides were synthesized in good yields without racemization .Molecular Structure Analysis
The IUPAC name for this compound is methyl [(3,3,3-trifluoropropyl)amino]acetate . Its InChI code is 1S/C6H10F3NO2/c1-12-5(11)4-10-3-2-6(7,8)9/h10H,2-4H2,1H3 .科学的研究の応用
Synthesis and Intermediate Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride is utilized in the synthesis of various chemical compounds. For instance, Feiring (1978) discusses the synthesis of 3,3,3-trifluoropropene, an important intermediate in the production of several fluorinated compounds, using 3,3,3-trifluoropropyl acetate as a key intermediate (Feiring, 1978). Similarly, Ramachandran and Padiya (2007) have shown the use of 3,3,3-trifluoropropyl acetate in the preparative-scale synthesis of 3,3,3-trifluoropropene oxide, indicating its utility as an intermediate in complex chemical syntheses (Ramachandran & Padiya, 2007).
Synthesis of Novel Compounds
In the field of organic chemistry, this compound serves as a starting point for the synthesis of various novel molecules. For example, Kasai et al. (2012) used 2-bromo-3,3,3-trifluoroprop-1-ene, closely related to the compound , for the synthesis of trifluoromethylated cyclopropane derivatives (Kasai, Maeda, Furuno, & Hanamoto, 2012). Nobuta et al. (2022) describe the use of dichloro(methyl)(3,3,3-trifluoropropyl) silane, another related compound, in the amidation of amino acids, showcasing its role in peptide chemistry (Nobuta, Morishita, Suto, & Yamagwa, 2022).
Applications in Cancer Research
In the medical field, particularly in cancer research, derivatives of this compound are studied for their potential therapeutic effects. Rayes et al. (2020) synthesized derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, structurally related to the compound of interest, and explored their efficacy as inhibitors in colon cancer cells (Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020).
Characterization and Derivatization Studies
Further research has been conducted on characterizing and derivatizing related compounds. Baskal, Bollenbach, and Tsikas (2021) explored the chemical derivatization of amino acids, a process that can involve compounds like this compound, to facilitate their analysis in biological samples (Baskal, Bollenbach, & Tsikas, 2021).
特性
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4-10-3-2-6(7,8)9;/h10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYMGBBPAHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)



![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)